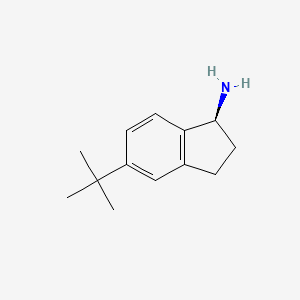

(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(11)14/h5-6,8,12H,4,7,14H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRVCRJPCWMDQT-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC2=C(C=C1)[C@H](CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1s 5 Tert Butyl 2,3 Dihydro 1h Inden 1 Amine and Its Enantiomers

Enantioselective Synthesis Strategies

Enantioselective strategies for producing chiral amines primarily involve the asymmetric reduction of a prochiral precursor, such as an imine or a ketone. Both organocatalysis and transition metal catalysis have proven to be powerful tools for achieving high enantioselectivity in these transformations.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is central to modern green chemistry principles.

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of chiral amines, several types of organocatalysts are particularly effective.

Asymmetric Catalysis Approaches

Organocatalytic Methods

Chiral Primary Amine Catalysis

Chiral primary amines can catalyze the asymmetric reduction of prochiral imines or the reductive amination of ketones. rsc.orgrsc.org In a hypothetical synthesis of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine, a chiral primary amine catalyst would activate the corresponding prochiral imine, 5-tert-butyl-2,3-dihydro-1H-inden-1-imine, towards reduction by a hydride source like Hantzsch ester. The catalyst forms a chiral iminium ion intermediate, which sterically directs the hydride attack to one face of the imine, leading to the preferential formation of the (S)-enantiomer. The choice of the primary amine catalyst, often derived from natural amino acids or cinchona alkaloids, is crucial for achieving high enantioselectivity.

Hypothetical Data for Chiral Primary Amine Catalysis:

| Catalyst | Hydride Source | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Chiral Primary Amine A | Hantzsch Ester | Toluene | -20 | 85 | 92 |

Bifunctional Amine-Thiourea Catalysts in Stereoselective Transformations

Bifunctional amine-thiourea catalysts possess both a basic amine group and a hydrogen-bond-donating thiourea (B124793) moiety. researchgate.netrsc.orgnih.gov This dual functionality allows the catalyst to simultaneously activate both the electrophile (the imine) and the nucleophile (the hydride source). In the context of synthesizing this compound, the thiourea group would activate the imine substrate through hydrogen bonding, while the amine group would interact with the hydride donor. This cooperative activation within the catalyst-substrate complex leads to a highly organized transition state, facilitating excellent stereocontrol. researchgate.net

Hypothetical Data for Bifunctional Amine-Thiourea Catalysis:

| Catalyst | Hydride Source | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Amine-Thiourea C | Hantzsch Ester | Chloroform | 0 | 95 | 97 |

Chiral Amine-Squaramide Catalysis

Similar to thioureas, squaramide-based catalysts are excellent hydrogen-bond donors. mdpi.comgoogle.com A chiral amine-squaramide catalyst would operate through a similar bifunctional mechanism. The squaramide moiety, with its two NH groups, can form strong hydrogen bonds with the imine nitrogen of the precursor to 5-tert-butyl-1-indanamine. The chiral amine component of the catalyst then directs the stereochemical outcome of the hydride addition. The rigid structure of the squaramide scaffold often leads to highly organized transition states and, consequently, high levels of enantioselectivity.

Hypothetical Data for Chiral Amine-Squaramide Catalysis:

| Catalyst | Hydride Source | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Amine-Squaramide E | Hantzsch Ester | Ethyl Acetate | -10 | 93 | 98 |

Transition metal catalysis is a powerful method for the asymmetric hydrogenation of prochiral olefins and imines. dntb.gov.uanih.govrsc.org For the synthesis of this compound, the corresponding enamine or imine would be the prochiral precursor. A chiral complex, typically formed from a transition metal (like iridium, rhodium, or ruthenium) and a chiral phosphine (B1218219) ligand, would catalyze the addition of hydrogen across the C=N double bond. The stereochemical outcome is dictated by the chiral environment created by the ligand around the metal center. This methodology is often characterized by high turnover numbers and excellent enantioselectivities, making it suitable for large-scale synthesis.

Hypothetical Data for Transition Metal-Catalyzed Asymmetric Hydrogenation:

| Metal/Ligand | H2 Pressure (atm) | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| [Ir(COD)Cl]2 / Ligand G | 50 | Methanol (B129727) | 25 | >99 | 99 |

Transition Metal-Catalyzed Asymmetric Hydrogenation of Prochiral Precursors

Iridium-Catalyzed Systems with Chiral (P,N)-Ligands

Iridium-catalyzed asymmetric hydrogenation represents a powerful tool for the enantioselective reduction of ketones to their corresponding chiral alcohols, which can then be converted to the desired amine. The efficacy of these systems relies heavily on the design of the chiral ligand coordinating to the iridium center. Chiral (P,N)-ligands, which contain both a phosphorus and a nitrogen donor atom, have emerged as a privileged class of ligands for this transformation.

The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to achieve high levels of enantioselectivity. In the context of synthesizing this compound, the key step is the asymmetric hydrogenation of 5-tert-butyl-1-indanone. While specific examples for this exact substrate are not extensively detailed in the provided search results, the general applicability of iridium catalysts with chiral P,N-ligands for the asymmetric hydrogenation of ketones is well-established. These catalysts have been shown to be highly efficient for a variety of ketones, often providing excellent enantioselectivities (up to 99% ee) and high turnover numbers. rsc.org The mechanism typically involves the formation of an iridium hydride species which then transfers a hydride to the ketone carbonyl through a highly organized, chiral transition state.

Table 1: Representative Iridium-Catalyzed Asymmetric Hydrogenation of Ketones

| Ligand Type | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| P-N-N Tridentate | Various Ketones | >99% | rsc.org |

| Threonine-derived P-stereogenic | 2,3-Diarylallyl Amines | up to 84% | nih.gov |

| SpiroPAP | Racemic α-substituted lactones | up to 95% | rsc.org |

Copper(II)-Amino Alcohol Derived Complexes in Asymmetric Reactions

Copper-catalyzed asymmetric reactions provide a more economical and sustainable alternative to those using precious metals like iridium. Complexes derived from Copper(II) salts and chiral amino alcohols have been successfully employed as catalysts in asymmetric reductions and other transformations. researcher.lifeacs.org These catalysts are often prepared in situ from commercially available and inexpensive chiral amino alcohols.

For the synthesis of the target amine, this methodology would typically involve the asymmetric reduction of 5-tert-butyl-1-indanone. The chiral copper-amino alcohol complex facilitates the enantioselective transfer of a hydride from a reducing agent to the ketone. While the direct copper-catalyzed asymmetric reductive amination of ketones is a developing field, the reduction to the chiral alcohol followed by conversion to the amine is a more established route. Copper hydride (CuH) intermediates, stabilized by chiral ligands, are often implicated in these reductions. nih.gov The choice of the chiral amino alcohol ligand is critical for achieving high enantioselectivity. Research has shown that a variety of chiral 1,2-amino alcohols can be synthesized with high diastereo- and enantioselectivity using copper-catalyzed reductive coupling methods. nih.gov

Table 2: Examples of Copper-Catalyzed Asymmetric Transformations

| Reaction Type | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Intramolecular Aminooxygenation | Cu(OTf)₂ / Chiral Ligand | 86-90% | nih.gov |

| Propargylic Amination | CuI / Chiral N,N,P Ligand | >90% | rsc.org |

| Henry Reaction | Cu(II) / Chiral Amino Alcohol | up to 98% | researcher.life |

Photocatalytic Asymmetric Synthesis via Chiral Amine Transfer

Visible-light photoredox catalysis has recently emerged as a powerful strategy for the construction of complex molecules under mild conditions. In the context of amine synthesis, photocatalytic methods can enable the formation of C-N bonds through novel radical-based pathways. nih.govchemrxiv.org Asymmetric variants of these reactions often employ a chiral catalyst or auxiliary to control the stereochemical outcome.

The concept of chiral amine transfer (CAT) involves using an enantiopure chiral amine as a reagent that not only serves as the nitrogen source but also directs the stereochemistry of the newly formed chiral center. While a direct application to the synthesis of this compound is not explicitly detailed, the principles can be applied. A potential strategy could involve the photocatalytic reaction of a suitable indene (B144670) precursor with a chiral aminating reagent. The reaction would likely proceed through the generation of a radical intermediate whose subsequent reaction is guided by the chiral environment provided by the CAT reagent. The development of dual-functional chiral copper photocatalysts that can both absorb light and induce asymmetry is a promising area of research. researchgate.net

Stereoselective Transformations of Indane Derivatives

Diastereoselective Synthesis Approaches

Diastereoselective synthesis provides a powerful method for creating molecules with multiple stereocenters in a controlled manner. For the synthesis of derivatives of 5-tert-butyl-2,3-dihydro-1H-inden-1-amine, this can be achieved by introducing the amine functionality to a chiral indane scaffold or by performing reactions on a racemic or achiral indane derivative using a chiral reagent or auxiliary.

One established method involves the diastereoselective reduction of a ketimine derived from 5-tert-butyl-1-indanone and a chiral auxiliary, such as (R)-phenylglycine amide. researchgate.net The chiral auxiliary directs the approach of the reducing agent to one face of the C=N double bond, leading to a preponderance of one diastereomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched amine. Another approach involves the [3+2] annulation of aldimines with alkenes, catalyzed by chiral scandium complexes, which can produce multisubstituted chiral 1-aminoindanes with high diastereo- and enantioselectivity (up to >19:1 dr and 99:1 er). acs.orgnih.gov Furthermore, Lewis acid-mediated annulation of salicylic (B10762653) sulfinyl imines has been used to stereoselectively synthesize 3-aminoindan-1-ones. nih.gov

Intramolecular Cyclization and Annulation Strategies

The synthesis of the 5-tert-butyl-1-indanone precursor is a critical step, often achieved through intramolecular cyclization or annulation reactions. The most common method is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid or its corresponding acyl chloride. nih.govnih.gov For the synthesis of 5-tert-butyl-1-indanone, this would involve the cyclization of 3-(4-tert-butylphenyl)propanoic acid. This reaction is typically promoted by strong acids or Lewis acids. nih.govoup.com

Recent advancements have focused on developing greener and more efficient conditions for this transformation, utilizing catalysts like NbCl₅ or employing microwave or ultrasound irradiation to accelerate the reaction. nih.govresearchgate.net Other strategies include cascade reductive Friedel-Crafts alkylation/cyclization of keto acids/esters and annulation reactions involving 1-indanones to build more complex fused- and spiro-frameworks. rsc.orgnih.gov These methods provide access to a wide variety of substituted indanones, which are versatile precursors to the target amines.

Resolution Techniques for Enantiomeric Enrichment

Resolution is a classical yet highly effective method for obtaining enantiomerically pure compounds from a racemic mixture. For primary amines like 5-tert-butyl-2,3-dihydro-1H-inden-1-amine, the most common approach is the formation of diastereomeric salts with a chiral resolving agent. libretexts.orglibretexts.org

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Reference |

|---|---|---|

| L-(−)-Malic Acid | Chiral Acid | google.com |

| L-(+)-Aspartic Acid | Chiral Acid | google.com |

| (2R,3R)-Tartaric Acid | Chiral Acid | google.com |

| (S)-Mandelic Acid | Chiral Acid | google.com |

| Camphorsulfonic acid | Chiral Acid | wikipedia.org |

Enzymatic Kinetic Resolution of Racemic Amines

Enzymatic kinetic resolution (EKR) is a powerful technique for the separation of enantiomers, leveraging the stereoselectivity of enzymes. Lipases are a class of enzymes frequently employed for the resolution of racemic amines. While specific studies on the enzymatic resolution of 5-tert-butyl-2,3-dihydro-1H-inden-1-amine are not extensively documented, general principles and successful applications with analogous compounds provide a strong basis for its feasibility.

Candida antarctica lipase (B570770) B (CALB) is a particularly effective and widely used biocatalyst for the kinetic resolution of chiral amines. mdpi.com The resolution process typically involves the acylation of the amine, where one enantiomer reacts preferentially with an acyl donor, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted amine can then be separated. The choice of acylating agent and reaction conditions are crucial for achieving high enantioselectivity. mdpi.com

Table 1: Common Lipases and Acyl Donors in Enzymatic Kinetic Resolution of Amines

| Enzyme | Common Acyl Donors |

| Candida antarctica lipase B (CALB) | Ethyl acetate, Isopropyl acetate |

| Pseudomonas cepacia lipase (PCL) | Vinyl acetate, Ethyl acetate |

| Candida rugosa lipase (CRL) | Acetic anhydride (B1165640), Ethyl acetate |

The success of EKR is highly dependent on the substrate, and empirical screening of different lipases and reaction parameters is often necessary to identify the optimal conditions for a specific amine like 5-tert-butyl-2,3-dihydro-1H-inden-1-amine.

Chemical Resolution Methods

Chemical resolution through the formation of diastereomeric salts is a classical and effective method for separating enantiomers. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

For 1-aminoindane derivatives, chiral carboxylic acids are commonly employed as resolving agents. A notable example involves the use of (R)-O-acetylmandeloyl chloride to form diastereomeric amides with racemic substituted 1-aminoindanes. researchgate.net The resulting diastereomers can be separated by crystallization, and subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure amines. researchgate.net

Another approach involves the use of tartaric acid and its derivatives. For instance, L(+)-aspartic acid, L(-)-malic acid, and (2R,3R)-tartaric acid have been successfully used for the resolution of 1-aminoindan. google.com The choice of solvent is critical in this process, with methanol often being effective for the fractional crystallization of the diastereomeric salts. google.com

Table 2: Chiral Resolving Agents for 1-Aminoindane Derivatives

| Resolving Agent | Type of Diastereomer | Separation Method |

| (R)-O-acetylmandeloyl chloride | Amides | Crystallization |

| L(+)-Aspartic acid | Salts | Fractional Crystallization |

| L(-)-Malic acid | Salts | Fractional Crystallization |

| (2R,3R)-Tartaric acid | Salts | Fractional Crystallization |

Synthesis from Indane Skeleton Precursors

Functionalization of Dihydro-1H-inden-1-one Derivatives

A common and efficient strategy for the synthesis of 5-tert-butyl-2,3-dihydro-1H-inden-1-amine begins with the corresponding ketone, 5-tert-butyl-2,3-dihydro-1H-inden-1-one. This key intermediate can be synthesized via an intramolecular Friedel-Crafts acylation. The precursor for this cyclization is typically 3-(4-tert-butylphenyl)propanoic acid. The reaction is generally promoted by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride, to facilitate the ring closure. nih.govresearchgate.net

The synthesis of the precursor, 3-(4-tert-butylphenyl)propanoic acid, can be achieved through various standard organic transformations, often starting from tert-butylbenzene.

Stereocontrolled Amine Introduction on the Indane Ring

With the 5-tert-butyl-2,3-dihydro-1H-inden-1-one in hand, the crucial step is the stereoselective introduction of the amine group at the C1 position. One powerful method to achieve this is through asymmetric reductive amination. This can be accomplished in a diastereoselective manner by first converting the ketone into a chiral imine or a related derivative, followed by reduction.

A well-established approach involves the condensation of the indanone with a chiral auxiliary, such as (R)-phenylglycine amide, to form a ketimine. Subsequent diastereoselective reduction of this ketimine, for example, through heterogeneous metal-catalyzed hydrogenation, leads to the formation of the desired amine with high diastereomeric excess. The chiral auxiliary can then be cleaved to yield the enantiomerically enriched this compound. researchgate.net

Alternatively, direct asymmetric reductive amination of the ketone can be performed using a chiral catalyst. While this one-step process is highly attractive, finding a suitable catalyst and optimizing reaction conditions for high enantioselectivity for this specific substrate would be necessary.

Modifications of the tert-Butyl Substituent Post-Amination

The modification of the tert-butyl group on the aromatic ring after the introduction of the amine functionality is generally challenging. The tert-butyl group is known for its high stability and resistance to many chemical transformations. researchgate.net Furthermore, the presence of the amino group on the indane ring introduces a site of reactivity that can be sensitive to the harsh conditions often required for the modification of a tert-butyl group.

Reactions such as oxidation or substitution on the tert-butyl group typically require strong oxidizing agents or highly reactive electrophiles, which would likely lead to undesired side reactions with the amino group or degradation of the indane scaffold. google.com Dealkylation, or the complete removal of the tert-butyl group, is possible under certain conditions but represents a loss of the desired substitution pattern. nih.govnih.gov Consequently, synthetic strategies that aim for derivatives with a modified C5 substituent generally focus on introducing the desired group before the formation of the indane ring or the amination step.

Synthesis from Non-Indane Precursors and Ring-Closing Approaches

The construction of the 5-tert-butyl-2,3-dihydro-1H-inden-1-amine scaffold can also be achieved from acyclic or non-indane precursors through various ring-closing methodologies.

One powerful approach is the intramolecular Friedel-Crafts reaction, as mentioned for the synthesis of the precursor ketone (Section 2.2.1). This strategy involves the cyclization of a suitably substituted phenylpropane derivative. For example, 3-(4-tert-butylphenyl)propanoyl chloride can be cyclized in the presence of a Lewis acid to form 5-tert-butyl-1-indanone, which can then be converted to the target amine. nih.govresearchgate.net

Radical cyclization reactions offer another avenue to the indane skeleton. rsc.orgwikipedia.org These reactions typically involve the generation of a radical on a side chain attached to an aromatic ring, which then undergoes an intramolecular addition to an unsaturated bond to form the five-membered ring.

More advanced methods include transition metal-catalyzed annulations. For instance, a scandium-catalyzed [3 + 2] annulation of aldimines with alkenes has been developed for the enantioselective synthesis of 1-aminoindanes. acs.orgnih.gov This atom-efficient process allows for the direct construction of the chiral amine functionality and the indane ring system in a single step.

Table 3: Ring-Closing Approaches to Substituted Indanes

| Reaction Type | Key Precursor Type | Catalyst/Reagent |

| Intramolecular Friedel-Crafts Acylation | 3-Arylpropanoic acid/chloride | Polyphosphoric acid, AlCl₃ |

| Radical Cyclization | Alkyl halide with an unsaturated side chain | Radical initiator (e.g., AIBN), Tin hydride |

| Scandium-Catalyzed [3+2] Annulation | Aromatic aldimine and alkene | Chiral Scandium catalyst |

Construction of the Indane Core with Stereocontrol

The primary strategy for obtaining the chiral amine begins with the synthesis of the corresponding prochiral ketone, 5-tert-butyl-1-indanone. This is typically achieved through an intramolecular Friedel-Crafts acylation. The general approach involves the cyclization of a suitable 3-arylpropionic acid derivative, which can be catalyzed by strong acids or Lewis acids.

Following the formation of the 5-tert-butyl-1-indanone, the critical stereocenter at the C1 position is established. Several methods are employed to achieve high enantioselectivity:

Asymmetric Hydrogenation: The prochiral ketone can be converted to the corresponding chiral alcohol, (1S)-5-tert-butyl-1-indanol, through asymmetric hydrogenation. This reaction utilizes chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands. These catalysts facilitate the delivery of hydrogen to one face of the carbonyl group, leading to a high excess of the desired enantiomer. The resulting chiral alcohol can then be converted to the amine with retention or inversion of configuration, for example, through a Mitsunobu reaction or by activation of the hydroxyl group followed by nucleophilic substitution with an amine source.

Asymmetric Reductive Amination: This method allows for the direct conversion of the ketone to the chiral amine in a single step. The ketone is reacted with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a chiral catalyst and a reducing agent. Chiral catalysts, similar to those used in asymmetric hydrogenation, or chiral auxiliaries like tert-butanesulfinamide can be employed to control the stereochemical outcome of the reduction of the in situ-formed imine intermediate.

Biocatalytic Amination: A highly efficient and stereoselective method involves the use of enzymes, particularly transaminases (TAs). These biocatalysts can directly convert the 5-tert-butyl-1-indanone into the (1S)-amine with excellent enantiomeric excess. The reaction involves the transfer of an amino group from an amine donor to the ketone substrate. The high specificity of the enzyme's active site ensures the formation of the desired stereoisomer. Protein engineering can be used to tailor transaminases for improved activity and selectivity towards specific bulky substrates like 5-tert-butyl-1-indanone.

Below is a table summarizing the key transformations for the stereocontrolled construction of the indane core leading to the target amine.

| Precursor | Transformation | Key Reagents/Catalysts | Product |

| 3-(4-tert-butylphenyl)propanoic acid | Intramolecular Friedel-Crafts Acylation | Strong acid (e.g., PPA, H₂SO₄) or Lewis acid | 5-tert-butyl-1-indanone |

| 5-tert-butyl-1-indanone | Asymmetric Hydrogenation | Chiral Ru/Rh/Ir catalysts, H₂ | (1S)-5-tert-butyl-1-indanol |

| (1S)-5-tert-butyl-1-indanol | Conversion to Amine | Mitsunobu reagents, NaN₃ then reduction; or activation then NH₃ | This compound |

| 5-tert-butyl-1-indanone | Asymmetric Reductive Amination | Chiral metal catalysts, NH₃, reducing agent | This compound |

| 5-tert-butyl-1-indanone | Biocatalytic Transamination | Transaminase (ω-TA), amine donor | This compound |

Cascade Reactions for Indane Amine Formation

While a direct one-pot cascade reaction for the synthesis of this compound from simple precursors is not extensively documented, multi-step syntheses can be designed to proceed in a sequential, streamlined manner without the isolation of every intermediate, thus resembling a cascade process.

For instance, a metal-free cascade reductive Friedel–Crafts alkylation/cyclization of a suitable keto acid or ester could potentially be adapted to form the indanone ring system. This would be followed by a stereoselective amination step.

A hypothetical cascade-like sequence could involve:

Reductive Friedel-Crafts Cyclization: A suitable keto-acid or ester precursor undergoes a reductive cyclization to form the indanone core.

In situ Asymmetric Amination: The newly formed indanone is then subjected to an in situ asymmetric amination, either through the addition of a chiral catalyst and an amine source with a reducing agent, or by introducing a biocatalyst like a transaminase.

Chemical Reactivity and Derivatization Studies of 1s 5 Tert Butyl 2,3 Dihydro 1h Inden 1 Amine

Reactions Involving the Amine Functional Group

The primary amine group is a key site of reactivity, readily participating in nucleophilic substitution and addition reactions. This allows for the synthesis of a wide array of derivatives, including amides, ureas, thioureas, and N-alkylated or N-acylated products.

Formation of Amides, Ureas, and Thioureas

The nucleophilic nitrogen atom of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine readily attacks electrophilic carbonyl and thiocarbonyl compounds to form stable amide, urea (B33335), and thiourea (B124793) linkages.

Amides: Amide synthesis is typically achieved by reacting the amine with acylating agents such as acyl chlorides or carboxylic anhydrides. These reactions are often performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. The general transformation involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Ureas and Thioureas: Unsymmetrical ureas and thioureas are commonly prepared through the reaction of the primary amine with an appropriate isocyanate or isothiocyanate, respectively. researchgate.net This addition reaction is generally high-yielding and proceeds under mild conditions. The lone pair of the amine nitrogen attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea derivative. nih.gov For instance, the reaction with tert-butyl isocyanate would yield the corresponding N-tert-butyl-N'-((1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl)urea. google.comenamine.net

Table 1: Synthesis of Amide and Urea Derivatives This table is illustrative, based on common organic reactions.

| Reactant | Reagent | Product Type | General Conditions |

|---|---|---|---|

| This compound | Acetyl chloride | Amide | Inert solvent (DCM, THF), Base (Et3N), 0°C to RT |

| This compound | Phenyl isocyanate | Urea | Inert solvent (THF, Toluene), Room Temperature |

| This compound | Methyl isothiocyanate | Thiourea | Inert solvent (Ethanol, THF), Room Temperature |

N-Alkylation and N-Acylation Reactions

N-Acylation: As discussed in the formation of amides, N-acylation is a fundamental transformation for primary amines. mdpi.com A standard procedure involves treating the amine with an acylating agent like acetic anhydride (B1165640) in the presence of a base. For example, the synthesis of N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide, a related indane derivative, was achieved by reacting the corresponding secondary amine with acetic anhydride and triethylamine, using a catalytic amount of DMAP (4-dimethylaminopyridine). tudublin.ie This highlights a common and efficient method for acylation.

N-Alkylation: Direct alkylation of primary amines with alkyl halides can be challenging due to the potential for overalkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com A more controlled and widely used method for introducing alkyl groups is reductive amination. wikipedia.orgorganic-chemistry.org This two-step, often one-pot, process involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary amine using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method avoids the issue of multiple alkylations because the secondary amine product is generally less reactive than the primary amine starting material under these conditions.

Table 2: Representative N-Alkylation via Reductive Amination This table illustrates potential reactions based on established chemical principles.

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | NaBH₃CN | N-Methyl-(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine |

| Acetone | NaBH(OAc)₃ | N-Isopropyl-(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine |

| Benzaldehyde | NaBH₃CN | N-Benzyl-(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine |

Amine Reactivity in Condensation Reactions

The primary amine of this compound can participate in condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form imines (also known as Schiff bases). wikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate. wikipedia.org Subsequent dehydration of the hemiaminal, driven by the removal of water, yields the C=N double bond of the imine. wikipedia.org The reaction is reversible, and the equilibrium can be shifted towards the product by removing water from the reaction mixture.

Functionalization of the Indane Aromatic Ring

The benzene (B151609) ring of the indane scaffold is amenable to various substitution reactions, allowing for further molecular diversification.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the aromatic ring. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents. In the case of this compound, both the tert-butyl group and the amino group (or a protected form thereof) influence the position of electrophilic attack.

The tert-butyl group is an ortho-, para-directing activator due to its electron-donating inductive effect. However, its significant steric bulk often hinders substitution at the ortho positions (C4 and C6), favoring the para position. The amino group (-NH₂) is a powerful ortho-, para-directing activating group. When the amine is protonated (-NH₃⁺) under strongly acidic conditions, it becomes a strongly deactivating, meta-directing group. To perform EAS reactions while retaining the activating and ortho-, para-directing nature of the nitrogen, it is often protected as an amide (e.g., -NHCOCH₃). An acetamido group is still activating and ortho-, para-directing but is less activating than a free amino group, which can help control reactivity and prevent side reactions.

Given these directing effects, electrophilic substitution on an N-acylated version of the title compound would be expected to occur at the positions ortho or para to the acetamido group (C2 and C4) and ortho or para to the tert-butyl group (C4, C6). The C4 position is activated by both groups, making it a likely site for substitution, though steric hindrance from the adjacent tert-butyl group must be considered.

Metal-Catalyzed Cross-Coupling Reactions for Aryl Modifications

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org To utilize these methods on the indane ring, it must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate (-OTf). This can be achieved via electrophilic halogenation of the aromatic ring.

Suzuki Coupling: Once a halogenated derivative, such as 4-bromo-(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine, is prepared, it can undergo Suzuki cross-coupling. This reaction involves a palladium catalyst, a base, and an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond, effectively attaching a new aryl or vinyl group to the indane core. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgrug.nl This reaction could be used in two ways: either by coupling an external amine to a halogenated derivative of the title compound or by coupling the primary amine of the title compound itself with a different aryl halide. The latter would result in a secondary diarylamine derivative. The choice of phosphine (B1218219) ligands is crucial for the success of these couplings. rug.nl

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions This table presents hypothetical applications of cross-coupling reactions.

| Substrate | Coupling Partner | Reaction Type | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| 4-Bromo-5-tert-butyl-indan-1-amine derivative | Phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-Phenyl-5-tert-butyl-indane derivative |

| 5-tert-Butyl-indan-1-amine derivative | Bromobenzene | Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-Phenyl-5-tert-butyl-indane derivative |

| 4-Bromo-5-tert-butyl-indan-1-amine derivative | Morpholine | Buchwald-Hartwig Amination | Pd(OAc)₂, Ligand (e.g., XantPhos), Base (e.g., Cs₂CO₃) | 4-Morpholinyl-5-tert-butyl-indane derivative |

Transformations at the Alicyclic Ring (2,3-dihydro)

The 2,3-dihydroindene core of this compound presents specific sites for chemical modification. The reactivity of this alicyclic ring is influenced by the adjacent aromatic system and the resident amine functionality. This section details studies into the functionalization of the C-H bonds within this ring and reactions aimed at introducing unsaturation.

The primary sites for C-H functionalization on the alicyclic ring of the title compound are the benzylic positions (C1 and C3) and the non-benzylic position (C2). The benzylic C-H bonds are generally more reactive due to the stabilization of radical or cationic intermediates by the adjacent aromatic ring.

Research in the broader field of C-H activation has demonstrated the feasibility of oxidizing benzylic methylenes in alkylarenes to the corresponding carbonyl compounds. nih.gov This transformation is a fundamental method for C-H functionalization, converting readily available precursors into valuable intermediates. nih.gov For instance, metal-free oxidation systems using tert-butyl hydroperoxide (TBHP) have been effectively used for the selective oxidation of various benzylic sp³ C–H bonds to generate aryl ketones in good to excellent yields.

While direct C-H functionalization studies on this compound are not extensively reported, analogous transformations on the parent 2,3-dihydro-1H-indene scaffold provide insight into potential reactivity. The oxidation of 2,3-dihydro-1H-indene has been shown to yield 1-indanone (B140024) under certain oxidative conditions. One study utilized tert-butyl hydroperoxide (TBHP) for the direct oxidation of benzylic C sp³–H bonds. researchgate.net Although this study did not specifically report on the title compound, it demonstrated the conversion of 2,3-dihydro-1H-indene to the corresponding ketone. researchgate.net

It is important to note that the presence of the amine group at the C1 position in the target molecule would likely influence the outcome of such oxidation reactions. The amine group could act as a directing group or could itself be susceptible to oxidation, potentially leading to a mixture of products or requiring a protection strategy to achieve selective C-H functionalization at other positions on the alicyclic ring.

| Substrate Analogue | Reaction Type | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-dihydro-1H-indene | Benzylic C–H Oxidation | tert-butyl hydroperoxide (TBHP), 130 °C | 1-Indanone | Not explicitly stated for this specific substrate in the primary text, but part of a broader study on alkylarenes. | researchgate.net |

| Alkylarenes (general) | Benzylic C–H Oxidation | CuCl₂·2H₂O/BQC, aq. 70% TBHP | Aromatic Ketones | 56–100% | nih.gov |

Olefination:

The introduction of a double bond into the alicyclic ring of this compound would lead to indenamine derivatives. A primary route to achieve this is through the dehydrogenation of the saturated five-membered ring. Acceptorless dehydrogenation, where hydrogen gas is liberated without the need for an oxidant, is an efficient synthetic strategy. rsc.org Ruthenium-based catalysts have shown high efficacy in the acceptorless dehydrogenation of various primary and secondary amines to nitriles and imines, respectively. rsc.org While direct application to the title compound to form an unsaturated indane ring is not documented, the principles of catalytic amine dehydrogenation suggest its potential as a synthetic route.

Another conceptual approach to olefination is through the functionalization of a C-H bond followed by an elimination reaction. For example, the benzylic oxidation discussed in the previous section could yield a ketone intermediate. Subsequent derivatization and elimination could then introduce a double bond. Transition metal-catalyzed C-H olefination is a more direct method, though existing literature primarily focuses on the olefination of sp² C-H bonds or requires specific directing groups. nih.gov

Reduction:

The reduction of the 2,3-dihydroindene ring in this compound would involve the saturation of the five-membered carbocycle. However, this ring is already fully saturated. Further reduction under typical catalytic hydrogenation conditions would likely target the aromatic ring, a transformation that is generally more facile than the reduction of a saturated carbocycle. Specific methods for the reductive ring opening or modification of the dihydroindene moiety while preserving the core structure are not commonly reported in the literature under standard reducing conditions. Such transformations would likely require specialized and highly energetic conditions that could lead to a loss of the indane scaffold's integrity.

| Transformation | Conceptual Approach | Potential Reagents/Catalysts | Expected Product Type | Note |

|---|---|---|---|---|

| Olefination | Acceptorless Dehydrogenation | Ruthenium-hydride complexes | Indenamine derivative | Based on general reactivity of amines; specific application to the title compound is not documented. |

| Reduction | - | - | Not applicable/Not commonly reported | The alicyclic ring is already saturated. Further reduction would likely affect the aromatic ring. |

Stereochemical Aspects and Conformational Analysis

Absolute Configuration Determination and Control

The designation "(1S)" specifies the absolute configuration at the first carbon of the indane ring system, which is a stereocenter. The accurate determination and control of this configuration are paramount for its intended use.

Determination: The absolute configuration of chiral primary amines like this one can be reliably determined using Nuclear Magnetic Resonance (NMR) spectroscopy after derivatization with a chiral derivatizing agent (CDA). frontiersin.orgacs.orgnih.gov This technique involves reacting the amine with both enantiomers of a CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or 2'-methoxy-1,1'-binaphthalene-8-carbaldehyde, to form a pair of diastereomers. acs.org The differing spatial environments in these diastereomers lead to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra. frontiersin.org By analyzing the differences in these chemical shifts (Δδ values) and applying established conformational models, the absolute configuration of the original amine can be unequivocally assigned. frontiersin.orgacs.org

| Method | Technique | Principle |

| Chiral Derivatization | NMR Spectroscopy | Reaction with a CDA to form diastereomers with distinct NMR spectra. frontiersin.orgacs.org |

| X-ray Crystallography | X-ray Diffraction | Direct determination of the three-dimensional structure of a crystalline derivative. |

| Chiral HPLC | High-Performance Liquid Chromatography | Separation of enantiomers on a chiral stationary phase. arkat-usa.org |

Control: Achieving control over the stereochemistry during synthesis is typically accomplished through asymmetric synthesis. One effective strategy is the diastereoselective reduction of a ketimine precursor formed from 5-tert-butyl-1-indanone and a chiral auxiliary, such as (R)-phenylglycine amide. researchgate.net The chiral auxiliary directs the hydrogenation from a less sterically hindered face, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired (1S)-enantiomer with high enantiomeric purity. researchgate.net The choice of catalyst, solvent, and reaction conditions is crucial for maximizing the stereoselectivity of this reduction. researchgate.net Alternative routes include the asymmetric hydrogenation of the parent ketone using chiral transition metal catalysts.

Diastereoselectivity in Reactions Involving the Chiral Center

The pre-existing (1S) stereocenter in (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine exerts significant influence on the stereochemical outcome of reactions that form new stereocenters, a phenomenon known as diastereoselection. When the amine participates in a reaction, such as an addition to a carbonyl group or an alkylation, the chiral environment around the nitrogen atom directs the incoming reagent to approach from a specific trajectory.

This directing effect is largely governed by steric hindrance. The indane framework and, critically, the bulky tert-butyl group, create a sterically biased environment. For a reaction to proceed, the transition state of lowest energy is favored, which is typically the one that minimizes steric clashes. Consequently, one of the possible diastereomeric products is formed in excess. The degree of this selectivity, often expressed as a diastereomeric ratio (d.r.), is sensitive to the steric and electronic nature of the reactants, the catalyst, and the reaction conditions.

Conformational Preferences and Dynamics of this compound

The structure of this compound consists of a planar benzene (B151609) ring fused to a non-planar five-membered cyclopentane (B165970) ring. nih.gov To alleviate torsional strain, the five-membered ring adopts a puckered conformation, typically an "envelope" or "twist" form. In these conformations, the substituents on the ring, including the amine group at the C1 position, occupy pseudo-axial or pseudo-equatorial positions.

The molecule is not static but undergoes rapid conformational inversion at room temperature. However, there is a distinct energetic preference for conformations that minimize steric interactions. The most stable conformer will position the bulky amine group in a pseudo-equatorial orientation to reduce gauche interactions with the adjacent hydrogens on the ring. The presence of the large tert-butyl group on the aromatic ring further influences the conformational landscape, potentially creating a more rigid structure by favoring specific puckering modes of the five-membered ring to avoid steric clashes.

Influence of the tert-Butyl Group on Stereoselectivity and Conformation

The tert-butyl group at the 5-position plays a defining role in both the stereoselectivity of reactions and the conformational behavior of the molecule.

Influence on Stereoselectivity: The primary contribution of the tert-butyl group is its immense steric bulk. chemrxiv.org In asymmetric synthesis, it acts as a powerful directing group, effectively blocking one face of the molecule. This steric hindrance enhances the facial selectivity of reactions at or near the C1 amine center, leading to higher diastereomeric and enantiomeric excesses in synthetic transformations. acs.org Its presence can lock the transition state into a more defined geometry, amplifying the stereochemical control exerted by the C1 chiral center.

Influence on Conformation: The tert-butyl group significantly restricts the conformational freedom of the indane ring system. Its size can create substantial steric strain with substituents on the fused five-membered ring, particularly the amine group at C1. This forces the molecule to adopt a conformation that maximizes the distance between the tert-butyl group and the amine group, leading to a more rigid and predictable molecular shape. This conformational locking is a key attribute, as a well-defined three-dimensional structure is often essential for effective molecular recognition in biological systems or in asymmetric catalysis. Electronically, the tert-butyl group is an electron-donating group through hyperconjugation, which can subtly influence the reactivity of the aromatic ring. nih.gov

| Aspect | Influence of tert-Butyl Group |

| Stereoselectivity | Enhances facial selectivity by acting as a large steric blocking group, leading to higher diastereoselectivity in reactions. acs.org |

| Conformation | Restricts conformational freedom, forcing the indane ring into a more rigid, preferred pucker to minimize steric strain. |

| Reactivity | Acts as an electron-donating group, which can influence the electronic properties of the aromatic system. nih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine, DFT can provide a wealth of information, from reaction energetics to spectroscopic properties.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, helping to identify transition states and intermediates. This is crucial for understanding the mechanism of reactions where this compound or its derivatives act as catalysts or reactants. For instance, in a hypothetical asymmetric aldol (B89426) reaction catalyzed by an organocatalyst derived from this amine, DFT could be used to model the key bond-forming step.

By calculating the Gibbs free energy of activation (ΔG‡) for different possible reaction pathways, researchers can determine the most likely mechanism. These calculations can also explain the origin of stereoselectivity by comparing the energies of the transition states leading to different stereoisomers.

Table 1: Illustrative DFT-Calculated Activation Energies for a Catalytic Reaction

| Transition State | Leading to (R)-product (kcal/mol) | Leading to (S)-product (kcal/mol) |

| TS-1 | 15.2 | 18.5 |

| TS-2 | 20.1 | 19.8 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of DFT calculations in mechanistic studies.

Prediction of Spectroscopic Properties and Conformational Energies

DFT methods can accurately predict various spectroscopic properties, which is invaluable for characterizing molecules and interpreting experimental data. For this compound, properties such as vibrational frequencies (IR and Raman), and NMR chemical shifts can be calculated. researchgate.net A comparison between the calculated and experimental spectra can confirm the structure and stereochemistry of the compound.

Furthermore, conformational analysis is a key application of DFT. The tert-butyl group and the amine group on the five-membered ring can adopt different spatial arrangements. DFT calculations can determine the relative energies of these conformers, identifying the most stable geometries. This information is critical as the catalytic activity and selectivity of a chiral molecule are often dependent on its predominant conformation.

Table 2: Calculated Relative Conformational Energies

| Conformer | Relative Energy (kcal/mol) |

| Gauche-1 | 0.00 |

| Gauche-2 | 1.25 |

| Anti | 2.50 |

Note: This table presents hypothetical relative energies for different conformers of this compound to demonstrate the application of DFT in conformational analysis.

Analysis of Hydrogen Bonding and Steric Interactions

The non-covalent interactions, such as hydrogen bonding and steric hindrance, play a crucial role in the behavior of this compound, particularly in its role as a ligand or catalyst. The amine group can act as a hydrogen bond donor, while the nitrogen atom can be a hydrogen bond acceptor. DFT can be used to quantify the strength and geometry of these hydrogen bonds.

The bulky tert-butyl group exerts significant steric influence, which can direct the approach of a substrate in a catalytic reaction, thereby controlling the stereochemical outcome. DFT calculations, often visualized through molecular electrostatic potential (MEP) maps, can illustrate the electron-rich and electron-poor regions of the molecule, providing insights into its reactive sites and steric shielding.

Molecular Modeling and Dynamics Simulations

While DFT provides detailed electronic structure information, molecular modeling and dynamics simulations are essential for understanding the behavior of molecules over time and in condensed phases.

Rational Design of Derivatives and Catalytic Systems

Molecular modeling techniques are pivotal in the rational design of new catalysts and ligands. Starting with the scaffold of this compound, computational chemists can systematically modify its structure—for example, by changing the substituent on the aromatic ring or by derivatizing the amine group—and predict the effect of these changes on catalytic performance. This in silico screening approach can significantly accelerate the discovery of more efficient and selective catalysts, reducing the need for extensive experimental synthesis and testing. advancedsciencenews.com

Studies of Compound Interactions in Catalytic Cycles

Molecular dynamics (MD) simulations can model the dynamic behavior of a catalytic system, including the catalyst, substrates, and solvent molecules, over a period of time. mdpi.com For a catalyst derived from this compound, an MD simulation could track the entire catalytic cycle. This would involve observing the initial binding of the substrates to the catalyst, the conformational changes that occur during the reaction, and the final release of the product.

These simulations provide a dynamic picture of the interactions that govern the catalytic process, such as the formation and breaking of hydrogen bonds and the role of solvent molecules in stabilizing intermediates and transition states. This level of detail is often inaccessible through experimental methods alone and is crucial for a comprehensive understanding of the catalytic mechanism.

Quantitative Structure-Activity Relationships (QSAR) for Related Scaffolds

QSAR studies on scaffolds structurally analogous to 2,3-dihydro-1H-inden-1-amine, such as substituted aminotetralin analogues, have provided crucial insights into the structural requirements for potent inhibition of monoamine transporters, including the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). These studies mathematically model the relationship between the physicochemical properties of a series of compounds and their biological activities.

One significant QSAR study examined a series of 57 substituted aminotetralin analogues and their inhibitory potency on norepinephrine uptake. nih.gov The findings from this research highlighted several key structural features that govern the activity of these compounds.

Key Findings from QSAR Analysis of Aminotetralin Analogues for Norepinephrine Uptake Inhibition:

Nitrogen Substituent: The nature of the substituent on the nitrogen atom plays a critical role. An ethyl group was identified as the preferred substituent for optimal activity, while groups larger than a propyl group were found to be undesirable. nih.gov

Ring Substitution: The position and nature of substituents on the aromatic ring significantly influence activity. A hydroxyl group at the R6 position was shown to increase inhibitory potency. Furthermore, an unsubstituted R9 position or the presence of a methoxy (B1213986) substituent at this position also enhanced activity. Conversely, a methoxy group at the R7 position was found to decrease inhibitory potency. nih.gov

A subsequent QSAR study by the same research group investigated 44 substituted aminotetralin analogues for their dopamine uptake inhibitory potency. nih.gov This study revealed both similarities and differences in the structural requirements for inhibiting DAT compared to NET.

Key Findings from QSAR Analysis of Aminotetralin Analogues for Dopamine Uptake Inhibition:

Nitrogen Substituent: Interestingly, the effect of the nitrogen substituent was less pronounced for DAT inhibition compared to norepinephrine uptake inhibition. nih.gov

Ring Substitution: A hydroxyl group at the R6 position was found to increase DA uptake inhibitory potency, while a methoxy group at the R7 position decreased it, mirroring the findings for NET inhibition. nih.gov

Comparative QSAR Insights:

A comparative analysis of the QSAR models for norepinephrine and dopamine uptake inhibition revealed subtle structural modifications that could confer selectivity. For instance, a bromine atom at the R6 position or a hydrogen atom at the R9 position tended to make a compound a more potent norepinephrine uptake inhibitor than a dopamine uptake inhibitor. Conversely, a hydrogen atom at the R6 position or a substituent larger than a propyl group at the R2 position favored more potent dopamine uptake inhibition. nih.gov

These detailed QSAR studies on the closely related aminotetralin scaffold provide a valuable predictive framework for the rational design of novel 2,3-dihydro-1H-inden-1-amine derivatives with desired potency and selectivity profiles as monoamine transporter inhibitors. The established relationships between specific structural modifications and biological activity offer a roadmap for optimizing lead compounds like this compound for various therapeutic applications.

Advanced Spectroscopic and Analytical Characterization for Stereochemical Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers a primary assessment of the molecular structure. The ¹H NMR spectrum reveals distinct signals for the aromatic, aliphatic, and tert-butyl protons, with their integrations and coupling patterns confirming the basic skeleton of the molecule. The ¹³C NMR spectrum complements this by identifying all unique carbon environments.

For stereochemical determination, two-dimensional (2D) NMR techniques such as Nuclear Overhauser Effect SpectroscopY (NOESY) and Heteronuclear Overhauser Effect SpectroscopY (HOESY) are particularly insightful. These experiments detect through-space interactions between nuclei. In the case of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine, NOESY can establish the relative orientation of the amine group by identifying correlations between the proton at the chiral center (C1) and nearby protons on the indane ring.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-H | 4.1 - 4.3 | 58 - 60 |

| C2-H₂ | 1.7 - 1.9, 2.3 - 2.5 | 30 - 32 |

| C3-H₂ | 2.7 - 2.9, 2.9 - 3.1 | 34 - 36 |

| Aromatic-H | 7.0 - 7.4 | 120 - 148 |

| tert-butyl-H | 1.3 | 31 (CH₃), 34 (C) |

| NH₂ | 1.5 - 2.0 (broad) | N/A |

| Note: The presented chemical shifts are approximate and subject to variation based on the solvent and experimental conditions. |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a crucial tool for separating and quantifying enantiomers. By employing a chiral stationary phase (CSP), the two enantiomers of 5-tert-butyl-2,3-dihydro-1H-inden-1-amine can be resolved based on their differential interactions with the chiral environment of the column. This separation allows for the precise determination of the enantiomeric excess (e.e.), which is a critical measure of a chiral compound's purity. The e.e. is calculated by comparing the peak areas of the two enantiomers in the resulting chromatogram.

Table 2: Illustrative HPLC Method for Enantiomeric Excess Analysis

| Parameter | Condition |

| Column | Chiralpak® IA or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Ethanol/Diethylamine (e.g., 90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | t₁ |

| Retention Time (R)-enantiomer | t₂ |

| Note: The specific mobile phase composition and retention times are dependent on the exact column and instrumentation used and require method development. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and to gain structural insights through fragmentation patterns. Techniques such as electrospray ionization (ESI) are suitable for this amine. The mass spectrum will exhibit a prominent peak for the protonated molecule [M+H]⁺, which confirms the molecular weight of 189.3 g/mol . Analysis of the fragmentation pattern can further corroborate the structure, with characteristic losses of the tert-butyl group or parts of the indane ring system.

Table 3: Predicted Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M+H]⁺ | 190.1596 | Protonated molecular ion |

| [M-C₄H₉]⁺ | 133.0861 | Loss of the tert-butyl group |

| [M-NH₃]⁺ | 173.1329 | Loss of ammonia (B1221849) |

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is a physical property inherent to chiral molecules, where they rotate the plane of polarized light. The specific rotation, [α], is a standardized value that depends on the compound, concentration, solvent, temperature, and the wavelength of the light source. For this compound, measuring the optical rotation provides a rapid and effective means to assess its enantiomeric purity. The sign of the rotation (dextrorotatory (+) or levorotatory (-)) and its magnitude are characteristic of the enantiomer and its concentration.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides an unambiguous elucidation of the molecule's conformation and the absolute configuration of its chiral centers. To determine the absolute stereochemistry of this compound, it can be crystallized as a salt with a chiral auxiliary of a known absolute configuration. The analysis of the resulting crystal structure allows for the unequivocal assignment of the (S) configuration at the C1 position.

Synthetic Utility and Applications As a Chiral Building Block

Precursor in the Synthesis of Complex Organic Molecules

The rigid, conformationally restricted framework of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine makes it an attractive starting material for the synthesis of intricate and biologically active molecules. The primary amine functionality provides a versatile handle for a wide array of chemical transformations, allowing for its incorporation into larger, more complex structures.

A notable application of the enantiomeric (1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine is in the synthesis of potent pharmaceutical agents. For instance, its core structure is a key component in the development of ABT-102 , a powerful and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is a significant target for pain management. The synthesis of ABT-102 involves the reaction of the (1R)-indan-1-amine derivative with an appropriate isocyanate to form the final urea-based antagonist. This highlights the importance of the 5-tert-butyl-indan-1-amine scaffold in medicinal chemistry for creating molecules with high affinity and specificity for biological targets. The stereochemistry at the C1 position of the indane ring is crucial for the biological activity of these compounds.

The synthetic versatility of this chiral amine extends to its use in creating diverse libraries of compounds for drug discovery. The amine group can be readily acylated, alkylated, or converted into other functional groups, providing access to a wide range of derivatives with potentially valuable pharmacological properties.

Ligand and Catalyst Precursor in Asymmetric Catalysis

The chiral nature of this compound makes it a valuable precursor for the synthesis of chiral ligands and organocatalysts, which are essential tools in asymmetric catalysis for the production of enantiomerically pure compounds.

Design and Application of this compound Derived Chiral Ligands

Chiral ligands derived from primary amines are widely used in transition metal-catalyzed asymmetric reactions. The amine functionality of this compound can be readily transformed into various coordinating groups, such as Schiff bases, amides, or phosphinamides, to create bidentate or polydentate ligands.

For example, Schiff base ligands can be synthesized through the condensation of the amine with a suitable aldehyde or ketone. These ligands can then coordinate with various metal centers, such as ruthenium, rhodium, or iridium, to form chiral catalysts for reactions like asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. The steric bulk of the tert-butyl group and the defined stereochemistry of the indane backbone can effectively control the spatial arrangement of the catalytic complex, leading to high levels of enantioselectivity in the desired products. While specific examples detailing the use of ligands derived directly from this compound are not extensively documented in publicly available literature, the broader class of chiral 1-aminoindane derivatives has proven effective in such catalytic systems.

| Ligand Type | Potential Catalytic Application | Metal Center |

| Schiff Base | Asymmetric Hydrogenation | Ru, Rh, Ir |

| Phosphinamide | Asymmetric C-C Bond Formation | Pd, Ni |

| Bis(oxazoline) | Asymmetric Lewis Acid Catalysis | Cu, Zn |

Development of Organocatalysts Incorporating the this compound Moiety

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. Chiral primary amines and their derivatives are fundamental building blocks for a variety of organocatalysts. The this compound moiety can be incorporated into bifunctional organocatalysts that possess both a basic amine site and a hydrogen-bond donor group.

These catalysts can activate substrates through the formation of iminium or enamine intermediates, while the chiral environment dictates the stereochemical outcome of the reaction. For instance, a thiourea (B124793) or squaramide group can be introduced onto the amine to create a bifunctional catalyst capable of promoting Michael additions, aldol (B89426) reactions, and Mannich reactions with high enantioselectivity. The rigid indane scaffold would provide a well-defined chiral pocket, enhancing the stereocontrol of the catalytic transformation. Although specific catalysts derived from this compound are not widely reported, the principles of organocatalyst design strongly suggest its potential in this area.

| Organocatalyst Type | Activation Mode | Typical Reactions |

| Primary Amine | Enamine/Iminium Ion Formation | Aldol, Mannich, Michael |

| Bifunctional Thiourea | Hydrogen Bonding/Iminium Ion | Conjugate Additions |

| Brønsted Acid | Protonation/Iminium Ion | Cyclizations |

Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. The amine functionality of this compound allows for its use as a chiral auxiliary in various diastereoselective transformations.

By forming an amide or an imine with a prochiral carboxylic acid or carbonyl compound, respectively, the chiral indane moiety can direct the approach of a nucleophile or an electrophile to one face of the molecule, leading to the preferential formation of one diastereomer. The steric hindrance provided by the tert-butyl group can further enhance this facial discrimination. After the desired stereocenter has been established, the chiral auxiliary can be cleaved and potentially recovered for reuse.

While the use of this compound as a chiral auxiliary is not as extensively documented as other well-established auxiliaries like Evans oxazolidinones or pseudoephedrine, the structural features of this molecule make it a promising candidate for such applications. The general strategy of using chiral primary amines as auxiliaries is a well-established concept in asymmetric synthesis.

| Reaction Type | Substrate | Expected Outcome |

| Alkylation | Amide derivative | Diastereoselective C-C bond formation |

| Aldol Reaction | Imine derivative | Diastereoselective C-C bond formation |

| Diels-Alder Reaction | Acrylamide derivative | Diastereoselective cycloaddition |

| Grignard Addition | Imine derivative | Diastereoselective addition |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine and other chiral amines is geared towards greener, more efficient, and economically viable methods. nih.gov Traditional synthetic pathways often rely on harsh reagents, heavy metals, and multiple protection-deprotection steps, which generate significant waste. rsc.org Modern approaches are increasingly focused on biocatalysis and asymmetric catalysis to overcome these limitations.

Biocatalytic Approaches:

Enzymes offer a highly selective and sustainable alternative for chiral amine synthesis, operating under mild, aqueous conditions. nih.govrsc.org Several classes of enzymes are being engineered and optimized for this purpose:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, such as 5-tert-butyl-2,3-dihydro-1H-inden-1-one. nih.govscienceopen.com The primary challenges, such as unfavorable reaction equilibria, are being addressed by using novel amine donors like ortho-xylylenediamine, which drives the reaction to completion. scienceopen.com Protein engineering is expanding the substrate scope of transaminases to accommodate bulky substrates, making them suitable for producing complex amines. nih.govacs.org

Amine Dehydrogenases (ADHs): ADHs facilitate the reductive amination of ketones using ammonia (B1221849) as the amine source. nih.gov Advances in enzyme engineering have enabled ADHs to accept ketones instead of their native α-keto acid substrates with excellent stereoselectivity. nih.gov Cascade reactions, combining ADHs with alcohol dehydrogenases to convert alcohols directly to chiral amines, are being developed for enhanced efficiency. rsc.org

Imine Reductases (IREDs): These enzymes are particularly valuable for the synthesis of chiral amines via the reduction of imines or the reductive amination of ketones. rsc.orgresearchgate.net IREDs represent a direct, one-step approach from achiral starting materials in an aqueous medium, significantly shortening synthetic routes. rsc.org

Sustainable Chemical Catalysis:

Alongside biocatalysis, innovations in chemical catalysis are paving the way for more sustainable synthetic routes.

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful, atom-economical strategy for producing chiral amines with minimal waste. acs.orgnih.gov The development of new chiral ligands for iridium and other transition metals continues to improve the enantioselectivity and efficiency of these reactions for a wide range of substrates. acs.org

Deep Eutectic Solvents (DESs): As green reaction media, DESs are being explored for various amine syntheses. mdpi.com For instance, the nucleophilic addition of organometallic reagents to N-tert-butanesulfinyl imines, a key step in some chiral amine syntheses, can be performed at room temperature and under air in DESs, avoiding the need for very low temperatures and inert atmospheres. mdpi.com

Exploration of New Catalytic Applications

The rigid chiral scaffold of this compound makes it an attractive candidate for development into a novel organocatalyst. Chiral amines are fundamental in asymmetric catalysis, activating substrates through the formation of enamine or iminium ion intermediates. researchgate.netacs.org

Future research will likely focus on utilizing derivatives of this compound in a variety of organocatalytic transformations, including:

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol (B89426) and Mannich Reactions: Facilitating the formation of carbon-carbon bonds to produce β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively, with high stereocontrol. alfachemic.comresearchgate.net

Cycloaddition Reactions: Acting as catalysts in Diels-Alder or other cycloaddition reactions to construct complex cyclic systems with defined stereochemistry. alfachemic.com

The bicyclic nature of the indan (B1671822) backbone could offer unique steric and electronic properties, potentially leading to novel reactivity and selectivity compared to existing proline- or cinchona alkaloid-based catalysts. mdpi.com The development of bifunctional catalysts, incorporating a hydrogen-bond donor moiety alongside the amine, could further enhance catalytic activity and enantioselectivity. researchgate.net

Advanced Computational Tools for Predictive Chemistry

The role of computational chemistry in catalyst design and reaction optimization is rapidly expanding. For a molecule like this compound, computational tools are crucial for predicting its behavior and guiding experimental work.

Machine Learning and AI: Predictive models are being developed to forecast the enantioselectivity of asymmetric reactions. arxiv.orgnih.gov By analyzing datasets of reactions catalyzed by various chiral amines, machine learning algorithms can identify key structural features of both the catalyst and substrates that determine the stereochemical outcome. arxiv.org This approach can accelerate the discovery of optimal catalysts for specific transformations, reducing the need for extensive experimental screening.

Density Functional Theory (DFT) and Molecular Modeling: DFT calculations can elucidate reaction mechanisms and the origins of stereoselectivity. scielo.br For potential catalytic applications of this compound, molecular modeling can be used to study the transition states of catalyzed reactions, providing insights into the catalyst-substrate interactions that govern enantioselectivity. nih.gov These computational studies can also predict the most stable conformations of catalytic intermediates, aiding in the rational design of more effective catalysts.

Expanding the Scope of Derivatization for Diverse Chemical Libraries

This compound serves as an excellent starting point for the generation of diverse chemical libraries for drug discovery and other applications. The primary amine functionality is a versatile handle for a wide range of chemical modifications.

Future research in this area will focus on:

High-Throughput Synthesis: Developing automated and efficient methods to synthesize a large number of derivatives from the parent amine. This involves reacting the amine with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, to create libraries of amides, sulfonamides, and ureas.

Novel Derivatization Reagents: Exploring new reagents for amine derivatization to access novel chemical space. nih.gov This includes developing reagents that introduce fluorescent tags for bioimaging applications or specific pharmacophores to target biological macromolecules. nih.gov

Scaffold Decoration: Beyond modifying the amine group, further functionalization of the indan skeleton itself can lead to a greater diversity of structures. This could involve electrophilic aromatic substitution on the benzene (B151609) ring or functionalization of the five-membered ring.

The creation of such libraries is essential for screening against biological targets to identify new lead compounds for drug development. pensoft.net The unique three-dimensional shape conferred by the 5-tert-butyl-indan scaffold is a valuable feature in designing molecules with high specificity and potency.

Q & A

What are the common synthetic routes for (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine, and how do reaction conditions influence enantiomeric purity?

Basic:

The synthesis typically begins with a substituted indene core (e.g., 5-tert-butyl-2,3-dihydro-1H-indene) subjected to amination. Key steps include chiral resolution using catalysts like BINAP-metal complexes or enzymatic methods to achieve the (1S) configuration . Reaction solvents (e.g., THF or ethanol) and temperature (0–25°C) critically affect yield and stereoselectivity.

Advanced:

Enantioselective synthesis challenges arise from competing racemization pathways. Optimizing chiral auxiliaries (e.g., Evans oxazolidinones) or employing asymmetric hydrogenation with Ru-BINAP catalysts can enhance enantiomeric excess (ee >98%) . Kinetic resolution via lipase-mediated acylations is also effective. Advanced characterization using chiral HPLC (e.g., Chiralpak IA column) validates purity .

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic:

Standard methods include:

- NMR : H and C NMR to confirm substituent positions (e.g., tert-butyl at C5) and dihydroindene backbone .

- HPLC-MS : For molecular weight verification (calc. MW: ~205.3 g/mol) and purity assessment .

Advanced:

X-ray crystallography resolves absolute stereochemistry, while dynamic NMR (DNMR) probes conformational flexibility in solution. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) distinguishes isotopic patterns for halogenated analogs .

What biological targets or pathways are associated with this compound, and how are interaction studies designed?

Basic: